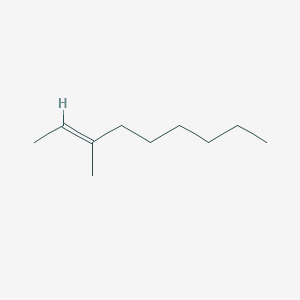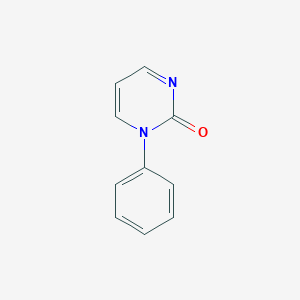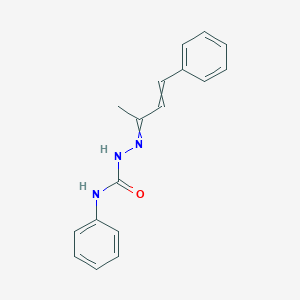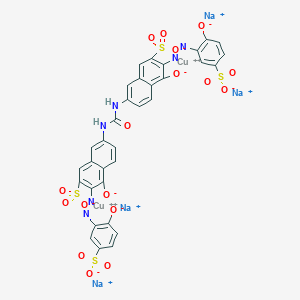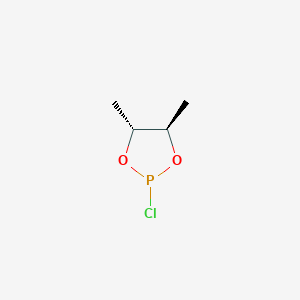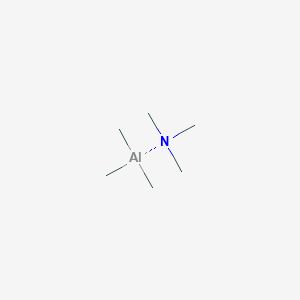
Trimethyl(trimethylamine)aluminium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl(trimethylamine)aluminium (TMAAl) is an organometallic compound with the chemical formula Al(CH3)3N(CH3)3. It is a colorless liquid that is used in various scientific research applications, particularly in the field of materials science. TMAAl is a highly reactive compound that is useful in the production of thin films and coatings.
Mechanism of Action
Trimethyl(trimethylamine)aluminium is a highly reactive compound that reacts readily with a variety of other compounds. It is used in the production of thin films and coatings by reacting with other chemicals to form a thin layer on a substrate. Trimethyl(trimethylamine)aluminium is also used in the production of LEDs and other electronic devices by reacting with other chemicals to form the necessary materials.
Biochemical and Physiological Effects:
Trimethyl(trimethylamine)aluminium is not typically used in biochemical or physiological research, as it is primarily used in materials science applications. However, it is important to note that Trimethyl(trimethylamine)aluminium is a highly reactive compound that can be dangerous if not handled properly.
Advantages and Limitations for Lab Experiments
One advantage of using Trimethyl(trimethylamine)aluminium in lab experiments is its high reactivity, which makes it useful in the production of thin films and coatings. However, Trimethyl(trimethylamine)aluminium is also highly reactive and can be dangerous if not handled properly. It is important to use caution when working with Trimethyl(trimethylamine)aluminium and to follow all appropriate safety protocols.
Future Directions
There are many potential future directions for research involving Trimethyl(trimethylamine)aluminium. One area of interest is the development of new materials and coatings for use in electronic devices. Another area of interest is the development of new methods for synthesizing Trimethyl(trimethylamine)aluminium and other organometallic compounds. Overall, Trimethyl(trimethylamine)aluminium is a versatile and useful compound that has many potential applications in scientific research.
Synthesis Methods
Trimethyl(trimethylamine)aluminium can be synthesized using a variety of methods, including the reaction of trimethylaluminum with trimethylamine in the presence of a catalyst. Another method involves the reaction of aluminum chloride with trimethylamine in the presence of an aluminum alkyl.
Scientific Research Applications
Trimethyl(trimethylamine)aluminium is widely used in scientific research, particularly in the field of materials science. It is used in the production of thin films and coatings, such as those used in the semiconductor industry. Trimethyl(trimethylamine)aluminium is also used in the production of light-emitting diodes (LEDs) and other electronic devices.
properties
CAS RN |
19553-62-9 |
|---|---|
Product Name |
Trimethyl(trimethylamine)aluminium |
Molecular Formula |
C6H18AlN |
Molecular Weight |
131.2 g/mol |
IUPAC Name |
N,N-dimethylmethanamine;trimethylalumane |
InChI |
InChI=1S/C3H9N.3CH3.Al/c1-4(2)3;;;;/h1-3H3;3*1H3; |
InChI Key |
PCICBTYEKOQBKD-UHFFFAOYSA-N |
SMILES |
CN(C)C.C[Al](C)C |
Canonical SMILES |
CN(C)C.C[Al](C)C |
Other CAS RN |
19553-62-9 |
synonyms |
trimethyl(trimethylamine)aluminium |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




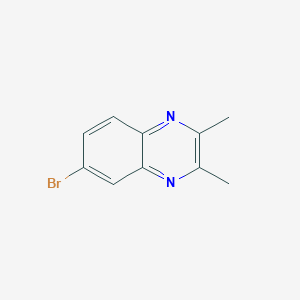
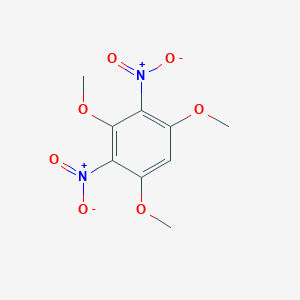

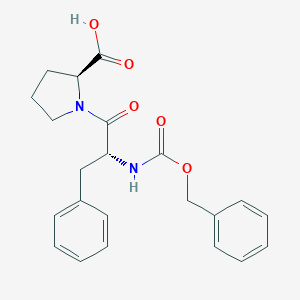
![2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methylphenyl]azo]-N-(4-chlorophenyl)-3-hydroxy-](/img/structure/B100557.png)
